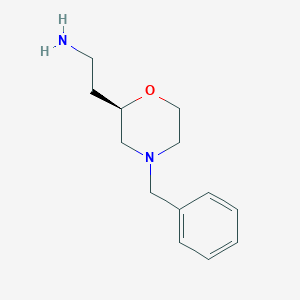
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylic acid
Descripción general
Descripción
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylic acid (HFQCA) is a quinoline derivative that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of a variety of enzymes, making it useful in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylic acid has been used extensively in scientific research due to its ability to inhibit a variety of enzymes. It has been shown to be a potent inhibitor of DNA gyrase, topoisomerase IV, and bacterial RNA polymerase. 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylic acid has also been used as a tool to study the mechanism of action of these enzymes and to identify potential drug targets.
Mecanismo De Acción
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylic acid inhibits enzymes by binding to their active sites and preventing substrate binding. It has been shown to interact with the ATP-binding site of DNA gyrase and topoisomerase IV, preventing the hydrolysis of ATP and the subsequent release of the enzyme from DNA. 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylic acid also binds to the β subunit of bacterial RNA polymerase, blocking the formation of the transcription initiation complex.
Biochemical and Physiological Effects:
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit bacterial growth and to be effective against a variety of bacterial strains. 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylic acid has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylic acid has several advantages for lab experiments. It is a potent inhibitor of enzymes, making it useful in biochemical and physiological studies. It is also stable and can be stored for long periods of time. However, 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylic acid has some limitations. It is not selective in its inhibition of enzymes, meaning that it may inhibit multiple enzymes simultaneously. This can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the use of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylic acid in scientific research. One potential direction is the development of more selective inhibitors of enzymes. This could be accomplished through the modification of the structure of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylic acid to increase its selectivity. Another potential direction is the use of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylic acid in combination with other drugs to increase their effectiveness. Finally, 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylic acid could be used to study the mechanism of action of other enzymes and to identify potential drug targets.
In conclusion, 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylic acid is a potent inhibitor of enzymes that has been widely used in scientific research. It has a variety of biochemical and physiological effects and several advantages and limitations for lab experiments. There are also several future directions for the use of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylic acid in scientific research.
Propiedades
IUPAC Name |
6-methyl-4-oxo-2-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-5-2-3-7-6(4-5)9(17)8(11(18)19)10(16-7)12(13,14)15/h2-4H,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSIRXOFPIPMPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methanesulfonamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B3228755.png)



![4,6-Bis(methylthio)-1-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3228774.png)
